N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-fluorobenzyl ether moiety. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore in bioactive compounds, contributing to enhanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO6/c22-15-4-1-13(2-5-15)10-26-20-11-27-19(8-16(20)24)21(25)23-9-14-3-6-17-18(7-14)29-12-28-17/h1-8,11H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPJFWFLTORUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₄FNO₄
- Molecular Weight : 287.3535 g/mol
- CAS Registry Number : 23512-46-1
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Inhibition of COX Enzymes
Recent studies have demonstrated that derivatives similar to this compound show significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, compounds in related studies displayed IC₅₀ values ranging from 0.04 to 0.46 μM for COX-2 and 4.15 to 18.80 μM for COX-1, indicating a preference for COX-2 inhibition which is often associated with reduced side effects compared to non-selective inhibitors .
Biological Activities
The compound has been investigated for various biological activities including:
- Anti-inflammatory Activity :
- Analgesic Activity :
- Antioxidant Properties :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anti-inflammatory effects of similar compounds showing high selectivity for COX inhibitors with significant analgesic properties. |
| Study 2 | Discussed the synthesis of related benzodioxole derivatives and their bioactivities, highlighting their potential in treating inflammatory diseases. |
| Study 3 | Explored HSP90 inhibitors including derivatives that exhibit anti-cancer properties alongside their anti-inflammatory capabilities. |
Comparison with Similar Compounds
Structural Variations and Core Scaffolds
The target compound’s pyran-2-carboxamide core distinguishes it from analogs featuring imidazole, thiazole, pyrimidine, or thiadiazole scaffolds. Key structural analogs include:
Key Observations:
- Core Scaffold Impact : The pyran-2-carboxamide core in the target compound offers a distinct electronic profile compared to nitrogen-rich heterocycles (e.g., thiazole, pyrimidine), which may alter solubility and target selectivity.
Yield Comparison :
- Thiazole and thienopyrimidine analogs exhibit moderate yields (20–56%), while pyrimidin-4-yl derivatives show lower efficiencies (4%) due to complex multi-step syntheses .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (435.39 g/mol) falls within the range of analogs (306.08–619.75 g/mol), adhering to Lipinski’s rule of five for drug-likeness.
- Lipophilicity : The benzo[d][1,3]dioxole moiety enhances lipophilicity across all analogs, though the 4-fluorobenzyl group in the target compound may reduce aqueous solubility compared to polar substituents (e.g., methoxy in Compound 55) .
- Metabolic Stability : Fluorine substitution in the target compound could mitigate oxidative metabolism, a common issue with unsubstituted benzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
